Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Methyl 6-oxobicyclo[221]heptane-2-carboxylate is an organic compound with the molecular formula C9H12O3 It is a bicyclic ester that features a ketone group and a carboxylate ester group
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein phosphatases such as calcineurin , which is a calcium- and calmodulin-regulated enzyme composed of a 59-kDa catalytic subunit (CnA) and a 19-kDa calcium-binding subunit (CnB) .
Mode of Action
It is synthesized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis
Biochemical Pathways
If the compound does indeed inhibit protein phosphatases like calcineurin, it could potentially affect pathways related to calcium signaling and t-lymphocyte activation .
Result of Action
If the compound does inhibit protein phosphatases like calcineurin, it could potentially prevent the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic dienophile to form the bicyclic structure . Another method includes the Baeyer-Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones, which cleaves a C-C bond to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is often catalyzed by Lewis acids to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific substitution pattern and the presence of both a ketone and an ester group. This combination of functional groups and the rigid bicyclic structure make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-9(11)7-3-5-2-6(7)8(10)4-5/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNOTHJTHRGVSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC1C(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955506-98-5 |
Source
|
Record name | methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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